molecular formula C12H12ClNO2 B2829977 4-Chloro-1H-spiro[indole-3,4'-oxane]-2-one CAS No. 2168969-06-8

4-Chloro-1H-spiro[indole-3,4'-oxane]-2-one

Cat. No.: B2829977
CAS No.: 2168969-06-8
M. Wt: 237.68
InChI Key: MVWGBVCIEAWDAB-UHFFFAOYSA-N
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Description

4-Chloro-1H-spiro[indole-3,4’-oxane]-2-one is a synthetic compound belonging to the class of spirocyclic compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The indole moiety in this compound is a significant heterocyclic system found in many natural products and pharmaceuticals, making it an important target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1H-spiro[indole-3,4’-oxane]-2-one typically involves the reaction of indole derivatives with suitable reagents to form the spiro linkage. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The spiro linkage can then be introduced through various cyclization reactions, often involving the use of strong acids or bases as catalysts .

Industrial Production Methods

Industrial production of 4-Chloro-1H-spiro[indole-3,4’-oxane]-2-one may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of spirocyclic compounds. These methods often utilize flow reactors and ultrasonic irradiation to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1H-spiro[indole-3,4’-oxane]-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxindole and indoline derivatives, which can be further functionalized for use in pharmaceuticals and other applications .

Scientific Research Applications

4-Chloro-1H-spiro[indole-3,4’-oxane]-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-1H-spiro[indole-3,4’-oxane]-2-one involves its interaction with specific molecular targets in biological systems. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The spiro linkage provides structural rigidity, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[indoline-3,4’-pyridines]
  • Spiro[indoline-3,4’-pyridinones]
  • Spiro[indole-pyrrolo-succinimides]

Uniqueness

4-Chloro-1H-spiro[indole-3,4’-oxane]-2-one is unique due to its specific spiro linkage and the presence of a chlorine atom, which can significantly influence its chemical reactivity and biological activity. Compared to other spirocyclic compounds, it offers distinct advantages in terms of stability and functionalization potential .

Properties

IUPAC Name

4-chlorospiro[1H-indole-3,4'-oxane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c13-8-2-1-3-9-10(8)12(11(15)14-9)4-6-16-7-5-12/h1-3H,4-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWGBVCIEAWDAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C3=C(C=CC=C3Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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